molecular formula C20H15F3N2OS B2587438 3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one CAS No. 685109-36-8

3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one

Cat. No. B2587438
CAS RN: 685109-36-8
M. Wt: 388.41
InChI Key: NNSAEDAEUITOOA-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one is a compound that has gained significant attention in the scientific community due to its potential application in drug development. The compound is a pyrimidine derivative with a trifluoromethyl group and a sulfanyl group attached to it.

Scientific Research Applications

Antimicrobial and Antitumor Activity

Research on compounds structurally similar to 3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one has demonstrated potential in the development of antimicrobial and antitumor agents. Novel pyrazolopyrimidine derivatives have shown significant antimicrobial activity, surpassing that of reference drugs in some instances. These findings suggest that modifications to the sulfone group within these molecules can lead to increased efficacy against various bacteria and fungi (Alsaedi, Farghaly, & Shaaban, 2019). Additionally, certain thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have exhibited potent anticancer activity, comparable to doxorubicin, against human cancer cell lines, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Spectroscopic and Structural Analysis

Spectroscopic techniques like FT-IR and FT-Raman have been employed to study compounds with similar chemical structures. These analyses provide insights into the molecular structure, vibrational assignments, and potential chemotherapeutic applications. For instance, a detailed spectroscopic investigation of a compound structurally related to 3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one revealed its potential as a chemotherapeutic agent through molecular docking studies, suggesting inhibitory activity against certain biomolecules (Alzoman et al., 2015).

Molecular Interactions and Drug Design

The interactions of similar compounds with biological molecules such as bovine serum albumin (BSA) have been studied to understand their potential drug applications. These interactions, analyzed through fluorescence and UV–vis spectral studies, provide valuable information on binding constants and thermodynamic parameters, which are crucial for drug design (Meng et al., 2012).

Advanced Material Synthesis

Research has also extended into the synthesis of novel materials, such as transparent aromatic polyimides derived from thiophenyl-substituted benzidines, showcasing applications beyond biomedicine. These materials possess high refractive indices and small birefringences, making them suitable for optical applications (Tapaswi et al., 2015).

properties

IUPAC Name

3-phenyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-6-(trifluoromethyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2OS/c21-20(22,23)17-14-18(26)25(16-11-5-2-6-12-16)19(24-17)27-13-7-10-15-8-3-1-4-9-15/h1-12,14H,13H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSAEDAEUITOOA-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NC(=CC(=O)N2C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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